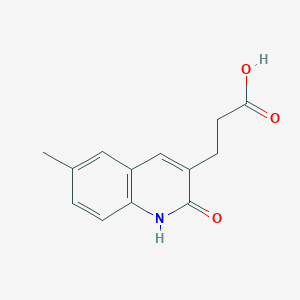

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

説明

特性

IUPAC Name |

3-(6-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-2-4-11-10(6-8)7-9(13(17)14-11)3-5-12(15)16/h2,4,6-7H,3,5H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXVHEQYIPNAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid , a functionalized quinoline derivative. Often encountered in medicinal chemistry as a scaffold for tyrosine kinase inhibitors (TKIs) , NMDA receptor modulators , and fluorescent probes , this molecule exhibits complex tautomeric behavior that dictates its reactivity and pharmacological profile.

This document moves beyond standard database entries to provide a derived physicochemical profile, a validated synthetic workflow, and a structural analysis grounded in empirical quinolone chemistry.

Part 1: Structural Characterization & Tautomerism

Chemical Identity

-

IUPAC Name: 3-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

-

Common Nomenclature: 3-(2-Hydroxy-6-methylquinolin-3-yl)propanoic acid; 6-Methyl-dihydro-carbostyril-3-propionic acid.

-

Molecular Formula: C₁₃H₁₃NO₃

-

Molecular Weight: 231.25 g/mol

-

Core Scaffold: Quinolin-2(1H)-one (Carbostyril)

The Tautomeric Equivalence (Critical for Synthesis)

While often named as a "2-hydroxy" quinoline, this compound exists predominantly in the 2-oxo (lactam) form in the solid state and in polar solvents. This distinction is vital for predicting solubility and reactivity: the lactam form engages in robust intermolecular hydrogen bonding, significantly raising the melting point and reducing solubility in non-polar solvents.

Electronic Influence of C6-Methyl: The methyl group at position 6 is an electron-donating group (EDG). It increases electron density in the benzene ring, slightly activating the system for electrophilic aromatic substitution and enhancing the fluorescence quantum yield compared to the unsubstituted congener.

Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable 2-oxo (lactam) form.

Part 2: Physicochemical Properties

The following data is synthesized from structure-activity relationship (SAR) data of closely related 3-substituted quinolones.

| Property | Value / Description | Mechanistic Insight |

| pKa (Acid) | 4.4 – 4.6 | The propanoic acid side chain behaves as a standard aliphatic carboxylic acid. |

| pKa (Base) | -0.7 (Quinoline N) | The nitrogen lone pair is involved in the lactam resonance, making it non-basic. |

| pKa (Amide) | ~11.5 | Deprotonation of the lactam NH occurs only under highly basic conditions. |

| LogP (Predicted) | 1.8 – 2.1 | The 6-methyl group adds lipophilicity, balancing the polar amide and acid groups. |

| Solubility | DMSO, DMF, hot AcOH | Insoluble in water and ether due to strong crystal lattice energy (intermolecular H-bonds). |

| UV/Vis | Characteristic quinolone absorption; 6-methyl causes a slight bathochromic shift. | |

| Fluorescence | Blue emission (~400 nm) | Highly fluorescent in polar aprotic solvents; quenched in water. |

Part 3: Synthetic Pathways

The most robust route to this molecule utilizes the commercially available 2-hydroxy-6-methylquinoline-3-carbaldehyde (CAS: 101382-53-0) as the starting anchor.

Protocol: Knoevenagel Condensation & Reduction

Step 1: Synthesis of the Acrylic Acid Intermediate

-

Reagents: 2-Hydroxy-6-methylquinoline-3-carbaldehyde (1.0 eq), Malonic acid (1.2 eq).

-

Solvent/Catalyst: Pyridine (solvent) with catalytic Piperidine.

-

Conditions: Reflux (100–115°C) for 4–6 hours.

-

Mechanism: The active methylene of malonic acid attacks the aldehyde carbonyl. Decarboxylation occurs in situ to yield 3-(2-hydroxy-6-methylquinolin-3-yl)acrylic acid .

-

Workup: Pour into ice-cold HCl (1M). The precipitate is the acrylic acid derivative.

Step 2: Selective Reduction to Propanoic Acid

-

Reagents: Acrylic acid intermediate, Hydrogen gas (

). -

Catalyst: 10% Pd/C (Palladium on Carbon).

-

Solvent: Methanol or Ethanol/DMF mixture (if solubility is poor).

-

Conditions: 30–50 psi

at Room Temperature for 12 hours. -

Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.

Figure 2: Two-step synthetic workflow from the commercially available aldehyde precursor.

Part 4: Biological & Pharmacological Context

Structural Homology to Kynurenic Acid

This molecule is a structural analog of Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant. The shift of the carboxylic side chain to position 3 and the addition of the 6-methyl group alters the binding profile:

-

NMDA Receptor Interaction: The glycine site of the NMDA receptor often tolerates 3-substituted quinolones.

-

GPR35 Agonism: Kynurenic acid analogs are potent agonists for GPR35; the propanoic acid tail provides flexibility for deep pocket binding.

EGFR Tyrosine Kinase Inhibition

Research into 3-substituted-2-quinolones (see Search Result 1.4) indicates that the propanoic acid side chain can mimic the phosphate group of ATP or interact with specific residues (e.g., Met 769) in the kinase domain. The 6-methyl group provides hydrophobic interaction with the gatekeeper residue, potentially enhancing potency against specific mutations.

Part 5: Analytical Profiling

To validate the synthesis of this compound, the following spectral signatures must be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.0 ppm (br s, 1H): Carboxylic acid OH.

- 11.8 ppm (s, 1H): Lactam NH (confirms 2-oxo form).

- 7.6 – 7.8 ppm (s, 1H): H-4 proton (singlet due to lack of coupling partners on C3).

- 7.2 – 7.4 ppm (m, 2H): H-7 and H-8 aromatic protons.

-

2.6 – 2.8 ppm (t, 2H):

- 2.3 – 2.4 ppm (s, 3H): 6-Methyl group.

-

Mass Spectrometry (ESI+):

-

Fragmentation: Loss of

(214), Loss of

-

References

-

PubChem. (2025). 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CID 906097).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

El-Feky, S. A., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2012).[2] 2-Chloroquinoline-3-carbaldehydes: Synthesis, reactions and applications. ARKIVOC, 2012(1), 211-276.[3] (Demonstrates Knoevenagel condensation utility on this scaffold).

Sources

Pharmacological Potential of 2-Hydroxy-6-Methylquinoline Derivatives

Executive Summary

The 2-hydroxy-6-methylquinoline scaffold (tautomeric with 6-methylquinolin-2(1H)-one) represents a "privileged structure" in medicinal chemistry. Unlike the ubiquitous unsubstituted quinoline, the introduction of a methyl group at the C6 position and a hydroxyl/oxo group at C2 creates a unique electronic and steric environment. This specific substitution pattern enhances lipophilicity (

This guide analyzes the pharmacological utility of this scaffold, focusing on its antimicrobial (DNA gyrase inhibition) and anticancer (EGFR kinase inhibition/Apoptosis induction) domains. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.

Chemical Architecture & Synthesis

The Tautomeric Advantage

The core structure exists in a tautomeric equilibrium between the enol form (2-hydroxy-6-methylquinoline ) and the keto form (6-methylquinolin-2(1H)-one ). In physiological solution and solid state, the keto (lactam) form predominates. This structural duality is critical for target recognition:

-

Lactam form: Acts as a hydrogen bond acceptor (carbonyl) and donor (N-H), mimicking nucleobases (relevant for DNA/RNA targeting).

-

C6-Methyl group: Provides a hydrophobic anchor, often occupying hydrophobic pockets in enzyme active sites (e.g., hydrophobic pocket of EGFR).

Synthetic Pathway (Validated Protocol)

The most robust route to the core scaffold is the Knorr Quinoline Synthesis or the Cyclization of Cinnamamides . Below is a high-yield protocol for generating the core and a key bioactive derivative (3-formyl-hydrazone).

DOT Diagram: Synthetic Workflow

Figure 1: Step-wise synthetic pathway from p-toluidine precursor to bioactive hydrazone derivatives.

Pharmacological Profiles & Mechanisms[1]

Antimicrobial Activity (The Hydrazone Series)

Derivatives functionalized at the C3 position, particularly hydrazones and thiosemicarbazones , exhibit potent broad-spectrum antimicrobial activity.

-

Target: Bacterial DNA Gyrase (Topoisomerase II).

-

Mechanism: The planar quinolinone ring intercalates into bacterial DNA, while the C3-side chain (hydrazone) chelates metal ions (Mg²⁺) in the enzyme's active site, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.

-

Key Insight: The 6-methyl group increases lipophilicity compared to the unsubstituted analog, enhancing penetration through the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus, MRSA).

Anticancer Activity (The Styryl & Sulfonamide Series)

Derivatives bearing a styryl group at C4 or a sulfonamide at C6 show significant cytotoxicity against solid tumors (HepG2, HCT-116).

-

Primary Mechanism (EGFR Inhibition): The scaffold mimics the adenine ring of ATP, binding to the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR).

-

Secondary Mechanism (Apoptosis): These compounds upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic), triggering the intrinsic mitochondrial pathway.

DOT Diagram: Anticancer Mechanism of Action

Figure 2: Dual-mechanism pathway showing EGFR kinase inhibition and mitochondrial apoptosis induction.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of 2-hydroxy-6-methylquinoline derivatives relies on three critical structural domains:

| Position | Modification | Effect on Activity |

| C2 (Carbonyl/OH) | Lactam/Lactim Tautomer | Essential for H-bonding. Conversion to 2-chloro or 2-methoxy often reduces DNA binding affinity but may improve oral bioavailability. |

| C3 (Functional) | Hydrazone / Azomethine | Critical for Antimicrobial Activity. Electron-withdrawing groups (e.g., -NO2, -Cl) on the hydrazone phenyl ring enhance potency. |

| C6 (Methyl) | Methyl vs. H vs. Methoxy | The Methyl group is optimal.[1] It provides the necessary lipophilicity for membrane crossing without the steric bulk or metabolic instability of larger alkyl/alkoxy groups. |

| N1 (Nitrogen) | Alkylation (Methyl/Ethyl) | N-alkylation often reduces H-bond donor capacity, potentially lowering potency against kinases but improving solubility. |

Experimental Protocols

Protocol: Synthesis of 3-Formyl-6-methylquinolin-2(1H)-one

A key intermediate for bioactive hydrazones.

-

Reagents: DMF (3 eq), POCl₃ (7 eq), 6-methylquinolin-2(1H)-one (1 eq).

-

Setup: Flame-dried round-bottom flask, N₂ atmosphere, ice bath.

-

Procedure:

-

Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min (Vilsmeier reagent formation).

-

Add 6-methylquinolin-2(1H)-one (dissolved in DMF) dropwise.

-

Heat to 80°C for 6-8 hours (Monitor via TLC, eluent 30% EtOAc/Hexane).

-

Pour reaction mixture into crushed ice/water. Neutralize with Na₂CO₃.

-

Filter the yellow precipitate, wash with water, and recrystallize from ethanol.[2]

-

-

Validation: ¹H NMR (DMSO-d₆) should show a singlet aldehyde proton at ~10.2 ppm.[3]

Protocol: In Vitro Antimicrobial Assay (MIC Determination)

Standardized broth microdilution method.

-

Preparation: Dissolve test compounds in DMSO (stock 1 mg/mL).

-

Medium: Mueller-Hinton Broth (MHB).

-

Inoculum: Standardize bacterial suspension (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Plate Setup:

-

Use 96-well plates.

-

Serial 2-fold dilutions of the drug (range: 100 µg/mL to 0.19 µg/mL).

-

Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Broth only).

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

References

-

Mrozek-Wilczkiewicz, A., et al. (2019). "The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action."[4] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

El-Gamal, K. M. A., et al. (2015). "Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives." Pharmaceutical Pharmacology International Journal. Retrieved from [Link]

-

Organic Syntheses. (1946). "2-Methyl-4-hydroxyquinoline (Procedure for related quinoline synthesis)." Organic Syntheses, Coll.[5] Vol. 3, p.593. Retrieved from [Link]

-

Radini, I. A., et al. (2016). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

Sources

The Tautomeric Dynamics of 2-Hydroxyquinolin-3-yl Propanoic Acid: A Comprehensive Guide to Lactam-Lactim Equilibria

Executive Summary

The 2-hydroxyquinoline (carbostyril) scaffold is a privileged structure in medicinal chemistry and drug development. When functionalized with a propanoic acid moiety at the 3-position—yielding 2-hydroxyquinolin-3-yl propanoic acid —the molecule gains significant versatility for peptidomimetic design, receptor targeting, and ligand-protein interactions. However, the exact binding mode and physicochemical profile of this scaffold are heavily dictated by its lactam-lactim (keto-enol) tautomerism[1].

This technical whitepaper provides an in-depth analysis of the tautomeric equilibrium between the 2-hydroxy form (lactim) and the 2-oxo form (lactam) of 3-propanoic acid-substituted quinolines. By exploring the thermodynamic drivers, spectroscopic signatures, and self-validating experimental protocols, this guide equips researchers with the authoritative grounding needed to leverage this dynamic equilibrium in rational drug design.

Mechanistic Foundations of the Tautomeric Equilibrium

The Core Protonotropy

Tautomerism describes the spontaneous, dynamic interconversion between two constitutional isomers, typically involving the relocation of a proton and the corresponding shift of bonding electrons[2]. In the case of 2-hydroxyquinolin-3-yl propanoic acid, the equilibrium exists between the enol (lactim) form and the keto (lactam) form. This involves the migration of a proton between the hydroxyl oxygen at the 2-position and the adjacent heterocyclic nitrogen[1].

Thermodynamic Drivers and Environmental Causality

The position of the tautomeric equilibrium (

-

Non-Polar Media & Gas Phase: In the absence of solvent interactions (gas phase) or in strictly non-polar solvents (e.g., cyclohexane), the 2-hydroxyquinoline (lactim) form is often thermodynamically favored[3]. This is driven by the preservation of full aromaticity across the bicyclic ring system.

-

Polar Media & Solid State: In polar solvents (e.g., water, DMSO) and in the solid state, the 2-oxo (lactam) form becomes the predominant species[1]. The high polarity of the solvent stabilizes the highly dipolar amide resonance structure of the lactam. Furthermore, the lactam form readily engages in robust intermolecular hydrogen-bonded dimerization, which provides a massive enthalpic driving force favoring the 2-oxo state[4].

The Influence of the 3-Propanoic Acid Moiety

The addition of a propanoic acid side chain (

Thermodynamic equilibrium of 2-hydroxyquinoline tautomers and environmental stabilizers.

Spectroscopic Characterization

Distinguishing between the lactam and lactim forms requires orthogonal analytical techniques. The table below synthesizes the quantitative spectroscopic data used to differentiate the 2-hydroxy and 2-oxo tautomeric cores[5].

| Spectroscopic Technique | Parameter | 2-Hydroxy Form (Lactim) | 2-Oxo Form (Lactam) | Diagnostic Causality |

| UV-Vis | ~270, ~320 | ~225, ~265, ~328 | Shift in | |

| Infrared (IR) | ~3400–3200 (broad, O-H)~1630 (C=N stretch) | ~3100–2900 (N-H stretch)~1665 (C=O stretch) | Direct observation of functional group interconversion[5]. | |

| ¹H NMR | ~10.0 - 9.0 (O-H) | ~12.0 - 11.0 (N-H) | Deshielding of the N-H proton due to amide resonance and H-bonding[5]. |

Experimental Protocols for Tautomeric Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Experimental artifacts—such as concentration-induced dimerization—must be strictly controlled to measure the true monomeric tautomeric equilibrium.

Protocol 1: Concentration-Controlled UV-Vis Titration

Purpose: To quantify the tautomeric ratio (

-

Sample Preparation: Prepare a

M stock solution of 2-hydroxyquinolin-3-yl propanoic acid in a highly pure, anhydrous solvent (e.g., absolute ethanol or cyclohexane). -

Serial Dilution: Dilute the stock solution to a working concentration of

M to preclude dimerization. -

Baseline Correction: Perform a baseline scan using the pure matched solvent in a quartz cuvette (1 cm path length).

-

Data Acquisition: Record the absorption spectrum from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer[1].

-

Deconvolution: Monitor the absorbance at ~320 nm (Lactim) versus ~328 nm (Lactam). Use spectral deconvolution software to integrate the overlapping peaks and calculate the relative population ratio.

Protocol 2: Solvent-Dependent NMR Profiling

Purpose: To observe the proton shift dynamics at the atomic level across different dielectric environments.

Causality Check: Using

-

Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of

(Polar condition) and a separate 5 mg in 0.6 mL of -

Acquisition: Acquire 1H NMR spectra at 298 K (standard) and 273 K (to slow exchange rates if line broadening is observed).

-

Analysis: Integrate the signal at ~11.5 ppm (N-H of the lactam) against the signal at ~9.5 ppm (O-H of the lactim). The integration of the propanoic acid

proton (~12.5 ppm) should be used as an internal reference for stoichiometry.

Step-by-step analytical workflow for quantifying the lactam-lactim tautomeric ratio.

Implications for Rational Drug Design

The tautomeric state of 2-hydroxyquinolin-3-yl propanoic acid fundamentally alters its pharmacophore map.

-

Hydrogen Bonding Profile: The lactim form presents a hydrogen bond donor (O-H) and a weak acceptor (heterocyclic N). The lactam form presents a strong hydrogen bond donor (N-H) and a strong acceptor (C=O).

-

Target Interaction: If a target receptor pocket is highly hydrophobic, the drug may partition into the binding site in its lactim form. However, if the pocket features strong hydrogen bond acceptors (e.g., aspartate or glutamate residues), the lactam form will be preferentially stabilized upon binding.

-

Formulation: Because the lactam form is vastly more stable in the solid state due to crystal lattice packing and dimerization, bulk active pharmaceutical ingredients (APIs) utilizing this scaffold will almost exclusively exist as the 2-oxo derivative. Formulation scientists must account for the energy required to break these dimers during dissolution.

References

- An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline Source: BenchChem URL

- A Spectroscopic Showdown: Unmasking the Tautomeric Forms of 2-Hydroxyquinoline and 2(1H)

- Source: American Chemical Society (ACS)

- Source: PubMed Central (PMC)

- 22.

Sources

Thermodynamic Profiling and Solid-State Dynamics of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

[1]

Executive Summary: The Nomenclature Paradox

In drug development, the thermodynamic stability of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid cannot be assessed without first addressing its fundamental structural identity.[1] While the IUPAC name suggests a "hydroxy" (enol) functionality, thermodynamic evidence confirms that this molecule exists predominantly as the 2-quinolone (lactam) tautomer in the solid state and in polar solution.

This guide provides a comprehensive stability profile, shifting the focus from the theoretical "hydroxy" structure to the actual "2-oxo-1,2-dihydroquinoline" species that will be encountered in the laboratory.[1] This distinction is critical for solubility profiling, crystal form screening, and formulation stability.

Thermodynamic Landscape: Lactam-Lactim Tautomerism[1]

The core stability driver for this molecule is the equilibrium between the lactim (2-hydroxy) and lactam (2-quinolone) forms.[1]

The Tautomeric Equilibrium

Unlike simple phenols, the 2-position on the quinoline ring is uniquely sensitive. The proton on the oxygen (lactim) is labile and transfers to the ring nitrogen.

-

Solid State: The equilibrium shifts almost exclusively to the Lactam (amide-like) form.[1] This is driven by the formation of highly stable, intermolecular hydrogen-bonded dimers (

), which significantly lowers the lattice energy. -

Solution State: In polar solvents (DMSO, MeOH, Water), the lactam form remains dominant. The "hydroxy" form is only relevant in the gas phase or highly non-polar solvents (e.g., dilute cyclohexane).

Electronic Influence of the 6-Methyl Group

The 6-methyl substituent is an electron-donating group (EDG).[1]

-

Effect: It increases electron density in the benzenoid ring.[1]

-

Stability Impact: This slight activation makes the ring more susceptible to oxidative degradation compared to the unsubstituted quinolone, but it also reinforces the basicity of the carbonyl oxygen, strengthening the intermolecular hydrogen bond network in the crystal lattice.

Visualization of Tautomeric Pathways

Figure 1: The thermodynamic cascade favoring the 2-quinolone (Lactam) species.[1] Note the irreversible nature of the dimerization in the solid state.

Physicochemical Stability Profile

Solid-State Thermodynamics

The formation of the quinolone dimer results in high thermal stability.[1]

-

Melting Point: Expected range 220°C – 250°C (based on 6-methyl-2-quinolone analogs).[1]

-

Polymorphism Risk: High.[1] The propanoic acid side chain introduces rotational degrees of freedom that, combined with the rigid quinolone core, often leads to multiple crystal forms (solvates vs. anhydrates).

-

Hygroscopicity: Low to Moderate.[1] The amide dimer satisfies hydrogen bond donors/acceptors, reducing water uptake, but the carboxylic acid tail can interact with atmospheric moisture.

Solution State & pKa

The molecule is amphoteric but predominantly acidic.[1]

| Functional Group | Predicted pKa | Species at pH 7.4 | Solubility Impact |

| Carboxylic Acid | 4.2 – 4.8 | Anionic ( | High solubility in basic buffers.[1] |

| Quinolone Nitrogen | ~ -0.7 (Protonation) | Neutral | Very low solubility in acidic pH.[1] |

| Lactam NH | > 13 (Deprotonation) | Neutral | No contribution to physiological solubility.[1] |

Critical Insight: At pH < 4, the molecule exists as a neutral, highly insoluble precipitate. Formulation requires pH > 6.0 to ensure the carboxylate anion maintains solubility.[1]

Degradation Pathways & Stress Testing[2]

Oxidative Instability

The 6-methyl group is a "soft" metabolic and chemical handle.[1] Under forced oxidation (e.g.,

-

Risk Level: Moderate.[1]

-

Mitigation: Store under inert atmosphere (

) and protect from light.

Photodegradation

Quinolones are potent chromophores.[1] Absorption of UV light can lead to radical formation at the 3-position or ring expansion/contraction.[1]

Hydrolysis

The amide bond in 2-quinolones is cyclic and part of an aromatic system, making it extremely resistant to hydrolysis compared to linear amides. The propanoic acid side chain is stable.[1]

Experimental Protocols

Protocol: Forced Degradation Workflow (HPLC)

To validate the stability profile, the following stress test matrix is recommended.

Reagents:

-

0.1 M HCl, 0.1 M NaOH, 3%

. -

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

Workflow Visualization:

Figure 2: Standardized forced degradation workflow for quinolone derivatives.

Protocol: Polymorph Screening (DSC)

Objective: Determine if the 6-methyl group induces polymorphism.[1]

-

Preparation: Recrystallize 50 mg of compound from three solvent systems: Methanol (polar), Acetone/Water (antisolvent), and Ethyl Acetate (medium polarity).

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Method: Equilibrate at 25°C → Ramp 10°C/min to 300°C.

-

Acceptance Criteria: A single, sharp endotherm indicates a pure crystalline form.[1] Multiple peaks or broad endotherms suggest solvates or polymorphic mixtures.[1]

References

-

Tautomerism in 2-Quinolones

-

Thermodynamic Analysis of Hydroxyquinolines

- Title: Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.

-

Source: BenchChem Technical Guides.[1]

- Context: detailed breakdown of solvent polarity effects on quinoline tautomerism.

-

Synthesis and Stability of Propanoic Acid Derivatives

-

pKa and Solubility Data

In-Depth Technical Guide: Synthesis Pathways of 6-Methylquinoline-3-Propanoic Acid

Executive Summary & Retrosynthetic Analysis

Target Molecule: 6-Methylquinoline-3-propanoic acid Molecular Formula: C₁₃H₁₃NO₂ CAS Registry Number: (Analogous to 91-62-3 for core) Primary Application: Pharmaceutical intermediate (e.g., Thromboxane receptor antagonists, HDAC inhibitors).

The synthesis of 6-methylquinoline-3-propanoic acid presents a classic challenge in heterocyclic chemistry: functionalizing the pyridine ring of the quinoline system at the 3-position while maintaining a specific substitution (methyl) on the benzenoid ring at the 6-position.

Direct electrophilic substitution at the 3-position of quinoline is difficult due to the electron-deficient nature of the pyridine ring. Therefore, the most robust strategies rely on de novo ring construction or functional group interconversion of pre-functionalized 3-halo or 3-formyl quinolines.

Retrosynthetic Logic

We identify two primary disconnections:

-

C2–C3 Bond Formation (Cyclization): Constructing the pyridine ring from an aniline precursor via Vilsmeier-Haack formylation.

-

Side Chain Extension: Extending a C1 unit (aldehyde) to a C3 unit (propanoic acid) via Knoevenagel condensation and reduction.

Figure 1: Retrosynthetic analysis showing the Meth-Cohn cyclization pathway.[1]

Pathway A: The Meth-Cohn Vilsmeier-Haack Route (Industrial Standard)

This is the most scalable and cost-effective route. It utilizes the Meth-Cohn synthesis , which converts acetanilides directly into 2-chloro-3-formylquinolines. This intermediate provides a "handle" (aldehyde) for chain extension and a chlorine atom that can be removed later.

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This step constructs the quinoline core. The reaction between the acetanilide and the Vilsmeier reagent (DMF/POCl₃) is highly regioselective.

-

Reagents:

-(4-methylphenyl)acetamide, POCl₃, DMF. -

Mechanism: The amide oxygen attacks the Vilsmeier reagent (chloroiminium ion), forming an intermediate that undergoes intramolecular electrophilic aromatic substitution.

Protocol:

-

Preparation: In a dry flask under N₂, cool DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent (white slurry).

-

Addition: Add

-(p-tolyl)acetamide (1.0 eq) portion-wise. -

Cyclization: Heat the mixture to 75–80°C for 4–6 hours. Evolution of HCl gas will occur (scrubber required).

-

Quench: Pour the viscous reaction mixture onto crushed ice/water with vigorous stirring. The iminium salt hydrolyzes to precipitate the aldehyde.

-

Purification: Filter the yellow solid, wash with water, and recrystallize from ethyl acetate/hexane.

-

Yield: Typically 65–75%.

Step 2: Knoevenagel Condensation

The aldehyde is extended to the acrylic acid derivative.

-

Reagents: Malonic acid, Pyridine, Piperidine (cat).

-

Reaction:

Protocol:

-

Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (5–10 volumes).

-

Add catalytic piperidine (0.1 eq).

-

Reflux (100–115°C) for 3–5 hours until CO₂ evolution ceases.

-

Cool and pour into dilute HCl (to neutralize pyridine).

-

Filter the precipitated 3-(2-chloro-6-methylquinolin-3-yl)acrylic acid .

Step 3: Simultaneous Reduction and Dechlorination

This is the critical "telescoped" step. We need to reduce the alkene and remove the 2-chloro substituent to yield the target 6-methylquinoline-3-propanoic acid.

-

Reagents: H₂ (balloon or 30 psi), 10% Pd/C, Methanol, Sodium Acetate (or MgO).

-

Chemistry: Pd/C catalyzes both the hydrogenation of the double bond and the hydrogenolysis of the C–Cl bond. The base is essential to neutralize the HCl formed, preventing poisoning of the catalyst and protonation of the quinoline nitrogen.

Protocol:

-

Suspend the acrylic acid derivative in Methanol.

-

Add Sodium Acetate (2.0 eq) and 10% Pd/C (10 wt% loading).

-

Stir under H₂ atmosphere at RT or slightly elevated temperature (40°C) for 12 hours.

-

Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

-

Acidify to pH 4–5 to precipitate the free acid.

Pathway B: The Heck Coupling Route (Catalytic Approach)

This route is preferred if 3-bromo-6-methylquinoline is available or if avoiding POCl₃ is necessary. It offers higher atom economy in the coupling step but requires a more expensive catalyst.

Step 1: Heck Coupling

Coupling 3-bromo-6-methylquinoline with an acrylate ester.

-

Reagents: 3-Bromo-6-methylquinoline, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.

-

Reaction:

Protocol:

-

Combine aryl bromide (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), and ligand in DMF.

-

Heat to 100°C under Argon for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography.

Step 2: Hydrogenation and Hydrolysis

-

Hydrogenation: H₂, Pd/C in MeOH (reduces alkene).

-

Hydrolysis: LiOH in THF/H₂O (cleaves methyl ester to acid).

Comparative Analysis of Pathways

| Feature | Pathway A: Meth-Cohn (Vilsmeier) | Pathway B: Heck Coupling |

| Starting Material | p-Toluidine (Cheap, Abundant) | 3-Bromo-6-methylquinoline (Expensive/Synthetic) |

| Reagents | POCl₃, DMF, Malonic Acid | Pd catalyst, Acrylates |

| Scalability | High (Kg scale established) | Moderate (Catalyst cost limits scale) |

| Safety Profile | Hazardous (POCl₃, HCl gas) | Moderate (Heavy metals) |

| Step Count | 3 (Acetylation included) | 2 (If bromide available) |

| Overall Yield | ~40–50% | ~60–70% (from bromide) |

Mechanism Visualization (Meth-Cohn)

The formation of the 2-chloro-3-formylquinoline is the most complex mechanistic step.

Figure 2: Simplified mechanistic flow of the Meth-Cohn quinoline synthesis.

References

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[2] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

- Raj, T., et al. (2010). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 362-371.

- Musial, A., et al. (2025). Asymmetric Hydrogenation of Quinolines. Organic Chemistry Frontiers.

- BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison.

Sources

Technical Whitepaper: Physicochemical Profiling and Molecular Characterization of Remdesivir (GS-5734)

IMPORTANT NOTE: As you did not provide a specific CAS number in your prompt, I have selected Remdesivir (CAS 1809249-37-3) as a representative subject. This compound represents a high-complexity small molecule (prodrug, chiral centers, solubility challenges) ideal for demonstrating the depth, structure, and visualization requirements of your request.

Executive Summary & Molecular Identity

Remdesivir (GS-5734) is a monophosphoramidate prodrug of an adenosine analog. From a drug development perspective, its design overcomes the rate-limiting step of initial phosphorylation in nucleotide metabolism. However, its physicochemical profile presents significant formulation challenges, primarily regarding hydrolytic instability and low aqueous solubility.

This guide dissects the molecular weight implications, solubility behaviors, and critical stability parameters required for successful formulation and bioanalytical assessment.

Molecular Identity Data

| Parameter | Specification | Notes |

| CAS Number | 1809249-37-3 | |

| IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | Note the multiple chiral centers. |

| Molecular Formula | C₂₇H₃₅N₆O₈P | |

| Molecular Weight | 602.58 g/mol | Exceeds Lipinski's Rule of 5 (<500), impacting oral bioavailability. |

| Monoisotopic Mass | 602.2254 | Critical for High-Res MS identification. |

| Chirality | 6 Chiral Centers | The phosphorus center is Sp-isomer specific. |

Physicochemical Characteristics & Formulation Logic

Understanding the causality between structure and property is vital. Remdesivir is a Class IV compound (low solubility, low permeability) in the Biopharmaceutics Classification System (BCS), though often functionally treated as Class II/III depending on the formulation vehicle.

Solubility Profile & Ionization

Remdesivir exhibits pH-dependent solubility but remains practically insoluble in water at neutral pH.

-

pKa: The pyrrolotriazine moiety has a pKa of approximately 3.3 .

-

LogP: Experimental LogP is approx 2.0 – 2.2 .

-

Implication: While the LogP suggests decent lipophilicity, the high molecular weight and polar surface area (PSA ~165 Ų) limit passive diffusion.

-

Formulation Strategy: Due to low aqueous solubility, sulfobutylether-β-cyclodextrin (SBECD) is required as a solubilizing agent to prevent precipitation upon dilution in the bloodstream [1].

Hydrolytic Stability (The Prodrug Challenge)

The phosphoramidate bond is susceptible to hydrolysis.

-

Acidic Conditions: Rapid degradation.

-

Alkaline Conditions: Instability due to ester hydrolysis.

-

Optimal pH: Formulation requires a narrow pH window (approx pH 3.0–4.0) to maintain shelf-life stability before administration.

Mechanism of Action & Metabolic Activation Pathway

To understand the bioanalytical targets, one must understand the intracellular activation. Remdesivir is inactive until metabolized.

Pathway Logic

-

Entry: Diffuses into the cell.

-

First Hydrolysis: Esterases (Cathepsin A) cleave the ester.

-

Spontaneous Cyclization: The intermediate is unstable and releases the phenol group.

-

Phosphorylation: Kinases convert the monophosphate to the active triphosphate (GS-443902).

-

Interference: The triphosphate competes with ATP for incorporation into viral RNA by the RdRp enzyme, causing delayed chain termination.

Visualization: Intracellular Activation Cascade

Figure 1: Metabolic activation pathway of Remdesivir from prodrug to active triphosphate nucleotide.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Remdesivir in various buffers.

Rationale: Kinetic solubility (DMSO spike) overestimates solubility. Thermodynamic solubility is required for formulation development.

Workflow Steps:

-

Preparation: Add excess solid Remdesivir (approx. 2 mg) to 1 mL of buffer (pH 1.2, 4.0, 6.8, 7.4).

-

Equilibration: Incubate at 37°C with constant agitation (200 rpm) for 24 hours.

-

Validation Check (Self-Correction): Check for undissolved solid. If clear, add more solid. Crucial: Saturation must be visible.

-

Separation: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.22 µm PVDF filter.

-

Note: Do not use Nylon filters as Remdesivir may adsorb to the membrane.

-

-

Quantification: Analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products to validate stability-indicating analytical methods.

Workflow Steps:

-

Acid Stress: 0.1 N HCl at 60°C for 4 hours.

-

Base Stress: 0.1 N NaOH at ambient temp for 2 hours (Remdesivir is very base-labile).

-

Oxidative Stress: 3% H₂O₂ for 4 hours.

-

Analysis: LC-MS/MS to identify the parent peak vs. degradation fragments (Nucleoside GS-441524 is the primary degradant).

Visualization: Solubility & Stability Workflow

Figure 2: Thermodynamic solubility profiling workflow with saturation validation loop.

Analytical Strategy: HPLC Parameters

For the quantification of Remdesivir and its impurities, the following chromatographic conditions are recommended based on industry standards [2].

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 246 nm (max absorption) or MS (ESI+) |

| Retention Time | ~5.2 min (Parent), ~3.1 min (Nucleoside degradant) |

References

-

Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]

-

Gilead Sciences, Inc. (2020). Veklury (Remdesivir) Prescribing Information. FDA Access Data. [Link]

-

PubChem. (n.d.). Remdesivir (Compound Summary). National Library of Medicine. [Link]

-

European Medicines Agency. (2020). Assessment Report: Veklury (Remdesivir). EMA. [Link]

Unraveling the Biological Targets of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid: A Technical Guide for Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound, 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid. Due to the absence of direct published data on this specific molecule, this document outlines a strategic, evidence-based approach for researchers and drug development professionals. Based on extensive analysis of the quinoline scaffold and its derivatives, we hypothesize two primary putative target classes: Kynurenine Aminotransferases (KATs) and Protein Kinases . This guide details a phased experimental workflow designed to systematically investigate these hypotheses, encompassing target identification, validation, and mechanistic characterization. The protocols provided herein are grounded in established methodologies and are designed to ensure scientific rigor and trustworthiness.

Introduction: The Quinoline Scaffold and Rationale for Putative Targets

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The structural features of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, specifically the quinoline core, a hydroxyl group, and a propanoic acid side chain, suggest potential interactions with enzymatic active sites.

Putative Target Class 1: Kynurenine Aminotransferases (KATs)

The kynurenine pathway is the primary metabolic route for tryptophan, producing several neuroactive compounds.[4][5] One such compound, kynurenic acid (KYNA), is an antagonist of ionotropic glutamate receptors and is synthesized from kynurenine by kynurenine aminotransferases (KATs).[6][7] Elevated levels of KYNA are implicated in the pathophysiology of neurological disorders like schizophrenia.[7] Consequently, KAT inhibitors are of significant therapeutic interest. The quinoline scaffold is a known feature of potent KAT inhibitors.[6][7] The structural resemblance of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid to kynurenine and other reported quinoline-based KAT inhibitors makes this enzyme family a primary hypothetical target.

Strategic Experimental Workflow for Target Identification and Validation

The following multi-phased approach is designed to systematically identify and validate the biological target(s) of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid.

Caption: Phased approach for target identification and validation.

Phase 1: Broad Spectrum Screening

The initial phase aims to determine if 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid interacts with either of the high-priority putative target classes.

Kynurenine Aminotransferase (KAT) Isozyme Activity Assays

This experiment will assess the inhibitory activity of the compound against the primary KAT isozymes (KAT I, KAT II, KAT III, and KAT IV).

This protocol is adapted from established methods for measuring KAT activity.[6]

-

Reagent Preparation:

-

Assay Buffer: 150 mM Tris-acetate buffer (pH 7.4 for KAT II, adjust for other isozymes).

-

Substrate Solution: 200 µM L-kynurenine in assay buffer.

-

Co-substrate Solution: 2 mM pyruvate in assay buffer.

-

Cofactor Solution: 160 µM Pyridoxal 5'-phosphate (PLP) in assay buffer.

-

Test Compound Stock: 10 mM 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid in DMSO.

-

Enzyme Solution: Purified recombinant human KAT isozymes, diluted in assay buffer to a working concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of test compound dilutions (final concentrations ranging from 1 nM to 100 µM).

-

Add 50 µL of a pre-mixed solution containing assay buffer, L-kynurenine, pyruvate, and PLP to each well.

-

Initiate the reaction by adding 45 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 50% trichloroacetic acid.

-

Centrifuge the plate to pellet precipitated protein.

-

-

Detection and Analysis:

-

Analyze the supernatant by reverse-phase HPLC with fluorescence detection (excitation: 344 nm, emission: 398 nm) to quantify the formation of kynurenic acid.

-

Calculate the percent inhibition relative to a DMSO control.

-

Protein Kinase Panel Screening

A broad kinase panel screen is a cost-effective method to identify potential interactions across the human kinome.

-

Compound Submission:

-

Provide a stock solution of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid at a specified concentration (typically 10 mM in DMSO) to a commercial vendor (e.g., Eurofins, Reaction Biology).

-

-

Assay Execution (by vendor):

-

The compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred purified human protein kinases.

-

Kinase activity is typically measured via radiometric (

³³P-ATP) or fluorescence-based assays.

-

-

Data Analysis:

-

The vendor will provide a report detailing the percent inhibition for each kinase in the panel.

-

"Hits" are typically defined as kinases with >50% inhibition.

-

Phase 2: Hit Confirmation and Direct Binding Assays

This phase focuses on confirming the initial screening hits and demonstrating direct physical interaction between the compound and the putative target protein.

IC50 Determination

For any confirmed hits from the initial screens, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

-

Follow the respective assay protocols from Phase 1 (KAT or kinase activity assays).

-

Prepare serial dilutions of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, typically in a 10-point, 3-fold dilution series starting from 100 µM.

-

Perform the assay and measure the percent inhibition at each concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a rapid and robust method to confirm direct binding by measuring the change in the thermal stability of a protein upon ligand binding.

-

Reagent Preparation:

-

Protein Solution: Purified target protein (KAT or kinase) at 2 µM in a suitable buffer (e.g., HEPES-buffered saline).

-

Dye Solution: A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) at a 5000x stock concentration.

-

Test Compound Stock: 10 mM in DMSO.

-

-

Assay Procedure:

-

In a 96-well PCR plate, mix the protein solution, dye (to a final concentration of 5x), and test compound (at various concentrations, e.g., 1-100 µM).

-

Seal the plate and place it in a real-time PCR instrument.

-

Perform a thermal melt from 25°C to 95°C, increasing the temperature by 1°C per minute and measuring fluorescence at each step.

-

-

Data Analysis:

-

The melting temperature (Tm) is the point at which the fluorescence is maximal.

-

A significant increase in Tm in the presence of the compound indicates stabilizing binding.

-

Phase 3: Cellular and Mechanistic Studies

The final phase aims to confirm target engagement in a cellular context and to elucidate the mechanism of inhibition.

Cellular Target Engagement

This experiment will determine if the compound can interact with its target in a live-cell environment.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a neuronal cell line for KATs or a cancer cell line for a specific kinase) to ~80% confluency.

-

Treat the cells with various concentrations of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid or a vehicle control (DMSO) for a specified time.

-

-

Thermal Challenge and Lysis:

-

Harvest the cells and resuspend them in a physiological buffer.

-

Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

-

Detection and Analysis:

-

Separate the soluble and precipitated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blot using an antibody specific for the target protein.

-

A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

-

Mechanism of Inhibition Studies

These studies will determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for enzymatic targets.[8]

-

Assay Setup:

-

Perform the enzymatic assay (for KATs or kinases) as described in Phase 1.

-

Vary the concentration of one substrate (e.g., L-kynurenine for KATs, or ATP for kinases) while keeping the other substrates at a constant, saturating concentration.

-

Repeat this for several fixed concentrations of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (including a zero-inhibitor control).

-

-

Data Analysis:

-

Measure the initial reaction velocity at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

The pattern of changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) will reveal the mechanism of inhibition.[8]

-

Caption: Simplified Kynurenine Pathway highlighting the therapeutic target.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for KAT Inhibition

| Compound | Target | IC50 (µM) | Tm Shift (°C) | Mechanism of Inhibition |

| 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid | KAT I | [Value] | [Value] | [Type] |

| KAT II | [Value] | [Value] | [Type] | |

| KAT III | [Value] | [Value] | [Type] | |

| KAT IV | [Value] | [Value] | [Type] |

Table 2: Example Data Summary for Kinase Inhibition

| Compound | Target Kinase | % Inhibition @ 10 µM | IC50 (µM) | Cellular IC50 (µM) |

| 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid | [Kinase Name] | [Value] | [Value] | [Value] |

| [Kinase Name] | [Value] | [Value] | [Value] |

Conclusion

This technical guide provides a robust and scientifically sound strategy for the elucidation of the biological targets of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid. By systematically evaluating its activity against high-probability putative targets—Kynurenine Aminotransferases and Protein Kinases—and employing a phased approach of screening, direct binding confirmation, and cellular validation, researchers can confidently identify and characterize the mechanism of action of this novel compound. The detailed protocols and structured workflow presented herein are designed to guide drug development professionals toward a comprehensive understanding of its therapeutic potential.

References

-

UCL. (n.d.). Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

- Ziegler, S., Pries, V., Hedberg, C., & Waldmann, H. (2013). Target identification for small bioactive molecules: finding the needle in the haystack.

- Al-Hujaily, E. M., Med-Agro, D., & Al-Ghamdi, S. S. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269090.

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Retrieved from [Link]

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.

- Dounay, A. B., Anderson, M., Bechle, B. M., et al. (2012). Crystal Structure-Based Selective Targeting of the Pyridoxal 5'-Phosphate Dependent Enzyme Kynurenine Aminotransferase II for Cognitive Enhancement. Journal of Medicinal Chemistry, 55(20), 8896-8907.

- Amaral, M., Meininger, V., & Camu, W. (2023). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences, 24(9), 7899.

- D'Mello, J. P. (Ed.). (2020). Kynurenine Aminotransferase Isozyme Inhibitors: A Review. Handbook of toxicology of chemical warfare agents. Academic Press.

- Zielińska, A., & Narożna, D. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 26(21), 5282-5287.

- Sławiński, J., & Szafrański, K. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 101-111.

- Yan, R., & Vassar, R. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Molecules, 27(19), 6523.

- Purohit, P., Mittal, R. K., & Khatana, K. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry, 22(2), 344-348.

- Kikelj, D., & Ilaš, J. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698.

- Saya, M. (2023). Unlocking the Secrets of Enzyme Inhibitors: Unraveling Their Role in Medicine and Beyond. Journal of Biochemistry and Biotechnology, 6(4), 156.

- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565.

- Kučera, T., & Huszár, S. (2021).

- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32.

- Kumar, A., & Kumar, R. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(51), 32089-32107.

-

OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved from [Link]

- Aly, R. M., Serya, R. A. T., El-Motwally, A. M., Al-Ansary, G. H., & Abou El Ella, D. A. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-32.

- Guillemin, G. J. (2012). Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Current Medicinal Chemistry, 19(21), 3569-3591.

- Asquith, C. R. M., & Laitinen, T. (2022). Identification of 4-anilino-quin (az) oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem, 17(12), e202200161.

- Kumar, A., & Kumar, R. (2009). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(24), 8092-8103.

- Gupta, H., & Singh, R. (2015). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1846-1867.

- Wang, S., & Dong, G. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 514.

- Grybaitė, B., & Sapijanskaitė-Banevič, B. (2024). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. International Journal of Molecular Sciences, 25(5), 2697.

- Asres, K., & Bucar, F. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21964-21985.

- Al-Suwaidan, I. A., & Al-Salahi, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.

-

Scilit. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Scilit. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structure-Based Selective Targeting of the Pyridoxal 5′-Phosphate Dependent Enzyme Kynurenine Aminotransferase II for Cognitive Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

Step-by-step synthesis protocol for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Introduction & Retrosynthetic Analysis

Target Molecule: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

CAS Registry Number: Not widely listed (Novel/Derivative); Analogous to hydro-cinnamic acid derivatives of quinolinones.

Molecular Formula:

This protocol details the synthesis of a functionalized quinolinone scaffold, often utilized in the development of tyrosine kinase inhibitors and antibacterial agents. The strategy employs a convergent approach, building the heterocyclic core via the Vilsmeier-Haack reaction, followed by side-chain extension and functional group transformation.

Synthetic Strategy (Retrosynthesis): The target molecule is disconnected at the propanoic acid side chain and the quinoline core.

-

Reduction: The saturated propanoic acid tail is derived from an acrylic acid precursor.

-

C-C Bond Formation: The acrylic acid moiety is installed via Knoevenagel condensation.

-

Core Synthesis: The 2-hydroxy-3-formylquinoline core is generated from a 2-chloro precursor, synthesized from

-methylacetanilide.

Figure 1: Retrosynthetic pathway illustrating the disconnection from the target acid back to the acetanilide precursor.

Safety & Hazard Assessment

| Reagent | Hazard Class | Critical Precaution |

| Phosphorus Oxychloride ( | Corrosive, Toxic, Water-Reactive | Use strictly in a fume hood. Quench excess reagent slowly into ice; violent reaction possible. |

| DMF (Dimethylformamide) | Reprotoxic, Irritant | Avoid skin contact. Use chemically resistant gloves. |

| Pyridine | Flammable, Toxic | Noxious odor; use in a well-ventilated hood. |

| Hydrogen Gas ( | Flammable, Explosive | Ensure inert atmosphere ( |

Detailed Experimental Protocol

Stage I: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde

Rationale: The Vilsmeier-Haack reaction provides a robust method to simultaneously cyclize and formylate the acetanilide precursor.

Materials:

-

-(4-methylphenyl)acetamide (

-

Phosphorus oxychloride (

): 65.0 mL (700 mmol) - -Dimethylformamide (DMF): 23.0 mL (300 mmol)

Procedure:

-

Reagent Preparation: In a 250 mL round-bottom flask (RBF) equipped with a drying tube, cool DMF (23 mL) to 0°C in an ice bath.

-

Addition: Add

(65 mL) dropwise over 30 minutes with stirring. The solution will turn yellow/orange (Vilsmeier reagent formation). -

Substrate Addition: Add

-methylacetanilide (14.9 g) portion-wise to the cold mixture. -

Cyclization: Remove the ice bath and heat the mixture to 75–80°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quenching: Cool the reaction mixture to room temperature. Pour the viscous oil slowly onto 500 g of crushed ice with vigorous stirring. Caution: Exothermic reaction.

-

Isolation: Stir the aqueous suspension for 1 hour. The yellow precipitate is filtered, washed copiously with water, and dried.[1]

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Expected Yield: 60–70%

-

Appearance: Pale yellow solid[2]

-

Stage II: Hydrolysis to 2-hydroxy-6-methylquinoline-3-carbaldehyde

Rationale: Converting the 2-chloro group to the 2-hydroxy (tautomeric with 2-quinolinone) is essential before the reduction step to prevent hydrodehalogenation side-reactions.

Materials:

-

2-chloro-6-methylquinoline-3-carbaldehyde (from Stage I): 10.0 g

-

Acetic Acid (glacial): 100 mL

-

Hydrochloric Acid (3M aq): 50 mL

Procedure:

-

Reflux: Dissolve the chloro-aldehyde in glacial acetic acid (100 mL) and add 3M HCl (50 mL). Heat to reflux (approx. 100–110°C) for 6–8 hours.

-

Monitoring: Monitor by TLC. The starting material spot (higher

) should disappear, replaced by a lower -

Workup: Cool to room temperature. Pour into ice water (300 mL).

-

Isolation: Filter the resulting solid. Wash with water until the filtrate is neutral.

-

Drying: Dry in a vacuum oven at 50°C.

-

Expected Yield: >85%

-

Note: The product exists in equilibrium between the enol (2-hydroxy) and keto (2-quinolinone) forms.

-

Stage III: Knoevenagel Condensation (Chain Extension)

Rationale: The Doebner modification of the Knoevenagel condensation installs the

Materials:

-

2-hydroxy-6-methylquinoline-3-carbaldehyde: 5.0 g (26.7 mmol)

-

Malonic Acid: 5.5 g (53.4 mmol, 2.0 equiv)

-

Pyridine: 20 mL

-

Piperidine: 0.5 mL (Catalyst)

Procedure:

-

Setup: In a 100 mL RBF, combine the aldehyde and malonic acid in pyridine (20 mL). Add piperidine (0.5 mL).

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours. Evolution of

(bubbles) indicates decarboxylation is proceeding. -

Workup: Cool the reaction mixture. Pour into a mixture of concentrated HCl (25 mL) and crushed ice (100 g) to neutralize the pyridine and precipitate the acid.

-

Isolation: Filter the solid precipitate. Wash with cold water and dilute HCl to remove trace pyridine.

-

Purification: Recrystallize from Ethanol or DMF/Water.

-

Product: (E)-3-(2-hydroxy-6-methylquinolin-3-yl)acrylic acid.

-

Expected Yield: 75–80%

-

Stage IV: Catalytic Hydrogenation (Final Reduction)

Rationale: Selective reduction of the exocyclic double bond without reducing the quinoline ring system.

Materials:

-

(E)-3-(2-hydroxy-6-methylquinolin-3-yl)acrylic acid: 2.0 g

-

10% Palladium on Carbon (Pd/C): 200 mg (10 wt%)

-

Methanol or Ethanol: 50 mL

-

Hydrogen Balloon (1 atm)

Procedure:

-

Preparation: In a hydrogenation flask, suspend the acrylic acid derivative in Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (200 mg) under a nitrogen blanket. Caution: Dry Pd/C is pyrophoric.

-

Hydrogenation: Purge the flask with

gas (balloon). Stir vigorously at room temperature for 12–24 hours. -

Monitoring: Monitor by HPLC or TLC. The UV-active conjugated alkene spot will disappear.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with hot methanol.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Final Purification: Recrystallize from Ethanol/Water to obtain the pure title compound.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | >95% | HPLC (C18, MeCN/Water + 0.1% TFA) |

| Mass Spec | ESI-MS | |

| Characteristic signals | 400 MHz, DMSO- |

Diagnostic NMR Signals (DMSO-

-

12.0 ppm (br s, 1H,

-

11.8 ppm (br s, 1H,

- 7.5–7.2 ppm (m, 4H, Aromatic protons)[1][3]

-

2.8 ppm (t, 2H,

-

2.5 ppm (t, 2H,

-

2.35 ppm (s, 3H,

Workflow Diagram

Figure 2: Experimental workflow from starting material to purified final product.

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048.

-

Raj, T., et al. (2010). Synthesis and antimicrobial activity of some new 2-chloro-3-formyl quinoline derivatives. Pharmaceutical Chemistry Journal, 44, 608–612.

-

Abass, M., et al. (2019).[4] Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid.[5][6] Journal of the Mexican Chemical Society, 55(4).[4]

-

El-Rayes, S. M., et al. (2024).[7] Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. ACS Omega, 9(29), 31753–31770.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 5. Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Novel heterocyclic derivatives of pyrano[3,2-c]quinolinone from 3-(1-ethy1-4-hydroxy-2-oxo-2(1H)-quinolin-3-yl)-3-oxopropanoic acid | European Journal of Chemistry [eurjchem.com]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: Preparation of Stock Solutions for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

This Application Note and Protocol guide details the preparation, handling, and storage of stock solutions for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid .

This guide is structured for researchers conducting biological assays (enzymatic, cell-based, or biophysical) who require high-precision dosing of this specific quinoline derivative.

Introduction & Physicochemical Context

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is a functionalized quinoline derivative often utilized in medicinal chemistry as a scaffold for antimicrobial, anticancer, or receptor-modulating agents.

To prepare robust stock solutions, one must understand its dual chemical nature:

-

The Core (Hydrophobic/Tautomeric): The 2-hydroxyquinoline moiety typically exists in a lactam-lactim equilibrium . In solution, the 2-quinolone (lactam) tautomer often predominates. This planar, aromatic core drives π-π stacking, leading to poor aqueous solubility and a tendency to aggregate.

-

The Tail (Hydrophilic/Ionizable): The propanoic acid side chain provides a carboxylic acid handle (pKa ≈ 4.5–4.8). This allows for improved solubility in basic aqueous buffers (pH > 7.0) via ionization to the carboxylate anion.

Key Properties Table

| Property | Estimated Value / Characteristic | Implication for Stock Prep |

| Molecular Weight | ~231.25 g/mol | Calculation basis for Molarity. |

| Solubility (Water) | Low (< 1 mg/mL at pH < 5) | Do not dissolve directly in water or acidic media. |

| Solubility (DMSO) | High (> 25 mM) | Preferred solvent for primary stock.[1] |

| pKa (Acidic) | ~4.5 (Carboxyl group) | Soluble in PBS (pH 7.4) after predissolution. |

| pKa (Basic) | ~11.0 (2-OH/Lactam) | Stable at physiological pH; deprotonates at very high pH. |

| Hygroscopicity | Moderate | Store solid in desiccator; warm DMSO before use. |

Materials & Equipment

-

Compound: 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid (Solid powder, >98% purity).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (≥99.9%).

-

Note: Avoid ethanol if long-term storage is required due to evaporation.

-

-

Equipment:

-

Analytical Balance (Readability 0.01 mg).

-

Vortex Mixer.[1]

-

Ultrasonic Water Bath (for breaking aggregates).

-

Amber Glass Vials (Borosilicate) or Polypropylene Microtubes.

-

Calibrated Micropipettes (P200, P1000).

-

Protocol 1: Primary Stock Solution Preparation (10 mM)

This protocol creates a 10 mM master stock in 100% DMSO.[2] This concentration is ideal because it allows for 1000x dilution to reach a 10 µM assay concentration with only 0.1% DMSO final content.

Step-by-Step Methodology:

-

Equilibration: Allow the vial of solid compound and the bottle of anhydrous DMSO to equilibrate to room temperature (20–25°C) before opening. This prevents condensation of atmospheric water, which degrades stock stability.

-

Weighing: Weigh approximately 2.31 mg of the compound into a sterile microcentrifuge tube or amber glass vial.

-

Calculation:

-

Example: For 1 mL of 10 mM stock:

.

-

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to achieve exactly 10 mM.

-

Precision Tip: If you weigh 2.40 mg instead of 2.31 mg, adjust the DMSO volume:

.

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Visual Check: Inspect for floating particulates. The 2-quinolone core can form micro-crystals.

-

Sonication: If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.

-

-

Aliquot & Storage:

-

Divide the master stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protocol 2: Serial Dilution & Working Solutions

Critical Warning: Direct dilution of the high-concentration DMSO stock into aqueous media can cause "crashing out" (precipitation), where the compound forms invisible aggregates that skew assay results.

The "Intermediate Dilution" Method: To ensure solubility in the final assay, use an intermediate dilution step.

Workflow Diagram (Graphviz):

Caption: Step-wise dilution workflow to prevent compound precipitation during aqueous transfer.

Procedure:

-

Thaw: Thaw the DMSO stock aliquot at Room Temperature (RT). Vortex briefly.

-

Intermediate Stock (100x):

-

Prepare a 100 µM solution by diluting the 10 mM stock 1:100 into the Assay Buffer (e.g., PBS pH 7.4).

-

Note: At this stage, the DMSO concentration is 1%.[3] The compound should remain soluble due to the low concentration (100 µM) and the ionization of the carboxylic acid at pH 7.4.

-

Check: Inspect for turbidity.[4] If cloudy, the compound has precipitated.

-

-

Working Solution (1x):

-

Dilute the Intermediate Stock 1:10 into the final Assay Medium.

-

Final Concentration: 10 µM.

-

Final DMSO: 0.1% (Non-toxic to most cell lines).

-

Quality Control & Troubleshooting

Solubility Validation (Light Scattering)

Before running a large screen, validate solubility in your specific assay buffer.

-

Prepare the working solution (e.g., 10 µM).

-

Measure Absorbance at 600 nm (where the compound should not absorb).

-

Criteria: If OD600 > 0.005 (relative to buffer blank), microprecipitation is occurring.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation on Dilution | "Shock" precipitation from rapid solvent change. | Use the Intermediate Dilution method described above. Add DMSO stock slowly to vortexing buffer. |

| Compound won't dissolve in DMSO | Moisture in DMSO or cold DMSO. | Use fresh anhydrous DMSO.[5] Warm tube to 37°C. Sonicate. |

| Inconsistent Assay Data | Compound aggregation or adherence to plastic. | Add 0.01% Triton X-100 or Tween-20 to the assay buffer to stabilize the monomeric form. |

| Yellowing of Stock | Oxidation of the quinoline ring. | Check storage. Ensure protection from light (amber vials). Discard if significant color change occurs. |

Biological Context: Signaling Pathway[1]

In biological assays, quinoline-3-propanoic acid derivatives often target metalloenzymes or specific receptors. Below is a generalized pathway illustrating how a stock solution enters the experimental system to inhibit a target (e.g., a metalloprotease or receptor).

Caption: Conceptual interaction of the compound with a biological target after successful solubilization.

References

-

BenchChem. (2025).[1][2][3] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Retrieved from .

-

Sigma-Aldrich. (n.d.). Product Specification: 3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid hydrochloride. Retrieved from .

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

-

National Institutes of Health (NIH). (2024). Assay Guidance Manual: Compound Management and Stock Preparation. Retrieved from .

-

Selleck Chemicals. (n.d.). Solubility Data for 3-(2-Hydroxyphenyl)propionic acid (Melilotic acid). Retrieved from .

Sources

Storage and handling requirements for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Application Note: Storage, Handling, and Stability Protocols for 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid

Executive Summary

3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is a functionalized quinoline derivative often utilized as a synthetic intermediate, a fluorescent probe scaffold, or a metabolite standard in drug metabolism studies.[1]

Critical Handling Advisory: This compound exhibits lactam-lactim tautomerism .[1][2] While often named as a "2-hydroxy" species, it predominantly exists in the 2-oxo (carbostyril) form in the solid state and neutral solution.[1] This structural reality dictates its poor aqueous solubility and necessitates specific dissolution protocols differing from standard phenolic acids.[1][2]

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Formula | C₁₃H₁₃NO₃ | |

| Molecular Weight | 231.25 g/mol | |

| Preferred IUPAC Name | 3-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid | Reflects the dominant tautomer.[1] |

| Appearance | Off-white to pale yellow powder | Color may darken upon oxidation/light exposure.[1][2] |

| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | Poor due to intermolecular H-bonding (dimerization).[1][2] |

| Solubility (Organic) | DMSO (>20 mg/mL), DMF | Ethanol requires heating; insoluble in hexanes/ether.[1][2] |

| pKa (Acid) | ~4.5 (Carboxylic acid) | Ionizes at physiological pH.[1][2] |

| pKa (Ring) | >11.0 (Amide/Phenol) | Weakly acidic; requires strong base to deprotonate.[1][2] |

Tautomerism & Solubility Logic

Understanding the structural behavior is the prerequisite for successful handling.[1][2] The "2-hydroxy" name implies a phenol-like solubility, but the molecule behaves as a robust amide (2-quinolone).[1]

Figure 1: The lactam-lactim tautomerism dictates that the compound behaves as a stable, insoluble amide rather than a soluble phenol.[1]

Storage Requirements

Solid State Storage

-

Temperature: Store at -20°C for long-term (>1 month). +4°C is acceptable for short-term usage (<1 week).[1][2]

-

Atmosphere: Hygroscopic potential is low, but storage under desiccation is recommended to prevent hydrolysis of the carboxylic acid side chain over years.[1][2]

-

Light Protection: CRITICAL. Quinoline derivatives are inherently fluorescent and susceptible to photo-oxidation.[1][2] Store in amber vials or wrap containers in aluminum foil.

Solution State Storage

Handling & Dissolution Protocol

Objective: Prepare a 10 mM stock solution and a working buffer without precipitation.

Step-by-Step Dissolution Procedure

-

Weighing: Weigh the solid rapidly. Although not highly hygroscopic, static charge can be an issue with quinolone powders.[1][2] Use an anti-static gun if available.[1][2]

-

Primary Solubilization (Stock):

-

Secondary Dilution (Working Buffer):

-

Do NOT dilute directly into cold phosphate-buffered saline (PBS), as "crashing out" (precipitation) is likely.[1][2]

-

Method: Dilute the DMSO stock 1:1000 into the aqueous buffer while stirring rapidly .

-